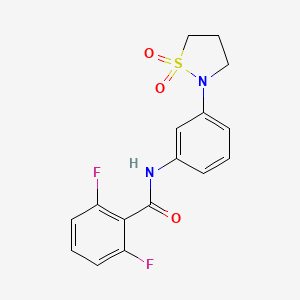![molecular formula C21H23N3OS B2585029 N-phenyl-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893787-31-0](/img/structure/B2585029.png)
N-phenyl-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-phenyl-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide” is a chemical compound with the molecular formula C22H25N3OS and a molecular weight of 379.52. It is a derivative of quinazoline, a class of compounds that have aroused great interest in medicinal chemists due to their pharmacological activities, which include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia .
Molecular Structure Analysis
The molecular structure of “N-phenyl-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide” is characterized by a spiro[cyclohexane-1,2’-quinazoline] core, which is a type of spiro-heterocyclic compound. Spiro-heterocyclic compounds are important in drug design due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Relevance
N-phenyl-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide and its derivatives have been studied for their unique synthesis methods and biological activities. For example, Markosyan et al. (2015) synthesized 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones and found them to exhibit significant anti-monoamine oxidase and antitumor activities (Markosyan et al., 2015). Similarly, in a study by Hafez et al. (2016), novel spiro compounds with sulfonamide and other derivatives demonstrated considerable antimicrobial activity against both Gram-negative and Gram-positive bacteria (Hafez, El-Gazzar, & Zaki, 2016).
Chemical Synthesis and Applications
In the realm of chemical synthesis, novel methods have been developed to create various derivatives of this compound. Li et al. (2013) achieved an efficient synthesis of quinoxalin-2(1H)-ones or spiro[cyclohexene-1,2'-imidazol]-4'-ones through a visible light-induced and N-bromosuccinimide-mediated cyclization reaction (Li et al., 2013). Markosyan et al. (2021) explored the synthesis and reactions of 3-aminospiro[benzo[h]quinazoline-5,1′-cycloheptanes], revealing new possibilities for acyl and diacyl derivatives (Markosyan, Ayvazyan, Gabrielyan, & Mamyan, 2021).
Molecular Structure and Reactions
Structural Analysis and Derivative Formation
The molecular structure and reactivity of compounds related to this compound have been studied extensively. Chernyshev et al. (2008) described the synthesis and reactions of hexahydro-4′H-spiro[cyclohexane-1,9′-[1,2,4]triazolo[5,1-b]quinazolines], providing insights into their structural aspects and potential applications (Chernyshev et al., 2008). In a study by Miklós and Fülöp (2010), an environmentally benign spiro-cyclization was developed for the preparation of various quinazolinones, demonstrating a green approach to chemical synthesis (Miklós & Fülöp, 2010).
Functional Derivatives and Antimicrobial Activity
The creation of functional derivatives of this compound has led to compounds with promising biological activities. For instance, Novanna et al. (2019) synthesized a variety of quinazolinones and carboxamide derivatives under green conditions, which were found to be highly effective in various reactions (Novanna, Kannadasan, & Shanmugam, 2019). Dong, Liu, and Wang (2020) disclosed a copper-catalyzed approach for the synthesis of spiro[cyclohexane-1,12'-isoindolo[1,2-b]quinazolin]-10'-ones, highlighting a novel pathway for C(sp3)-C(sp2) bond formation (Dong, Liu, & Wang, 2020).
Wirkmechanismus
Zukünftige Richtungen
The future directions in the study of “N-phenyl-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide” and similar compounds likely involve further exploration of their pharmacological activities and the development of new synthetic procedures. The goal is to create new therapeutic agents with improved potency .
Eigenschaften
IUPAC Name |
N-phenyl-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c25-19(22-16-9-3-1-4-10-16)15-26-20-17-11-5-6-12-18(17)23-21(24-20)13-7-2-8-14-21/h1,3-6,9-12,23H,2,7-8,13-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBGJVWCGDCTAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]methoxy}-2-thiophenecarboxylate](/img/structure/B2584947.png)
![N-(3-acetamidophenyl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2584948.png)
![2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2584949.png)

![2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2584951.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2584953.png)
![4-ethyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2584956.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2584957.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(4-chlorobenzenesulfonyl)butanamide](/img/structure/B2584960.png)
![N-(2,5-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2584963.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2584964.png)
![2-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2584965.png)
![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-methylacetamide](/img/structure/B2584967.png)
